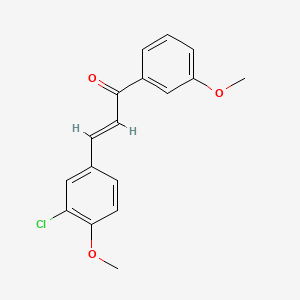

(2E)-3-(3-chloro-4-methoxyphenyl)-1-(3-methoxyphenyl)prop-2-en-1-one

Description

The compound “(2E)-3-(3-chloro-4-methoxyphenyl)-1-(3-methoxyphenyl)prop-2-en-1-one” is a chalcone derivative characterized by a conjugated α,β-unsaturated ketone system. Its molecular formula is C₁₇H₁₅ClO₃, with a molecular weight of 302.75 g/mol. Structurally, it features:

- A 3-chloro-4-methoxyphenyl group at the β-position, contributing electron-withdrawing (chloro) and electron-donating (methoxy) effects.

- A 3-methoxyphenyl group at the α-position, enhancing solubility and influencing π-π stacking interactions.

Chalcones like this are studied for their diverse biological activities, including antifungal, antiviral, and anticancer properties, driven by their ability to modulate enzyme activity and interact with biological targets such as proteins or receptors .

Properties

IUPAC Name |

(E)-3-(3-chloro-4-methoxyphenyl)-1-(3-methoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClO3/c1-20-14-5-3-4-13(11-14)16(19)8-6-12-7-9-17(21-2)15(18)10-12/h3-11H,1-2H3/b8-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEVANPFFJAPREM-SOFGYWHQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC(=O)C2=CC(=CC=C2)OC)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C/C(=O)C2=CC(=CC=C2)OC)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(3-chloro-4-methoxyphenyl)-1-(3-methoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3-chloro-4-methoxybenzaldehyde and 3-methoxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(3-chloro-4-methoxyphenyl)-1-(3-methoxyphenyl)prop-2-en-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids.

Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

Substitution: The chlorine atom and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) can be employed.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Epoxides, carboxylic acids.

Reduction: Saturated ketones, alcohols.

Substitution: Substituted derivatives with new functional groups.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Investigated for its potential therapeutic effects.

Industry: Used in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of (2E)-3-(3-chloro-4-methoxyphenyl)-1-(3-methoxyphenyl)prop-2-en-1-one depends on its specific application. For example, if it exhibits antimicrobial activity, it may interact with bacterial cell membranes or enzymes, disrupting their function. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s activity and physicochemical properties are strongly influenced by substituent positions and electronic effects. Below is a comparison with structurally related chalcones:

Electronic and Steric Effects

- Chloro vs.

- Fluorine Substitution : Analogous compounds with fluorine (e.g., ) exhibit higher metabolic stability due to fluorine’s electronegativity and small atomic radius, contrasting with the target’s chlorine .

- Hydroxyl Groups : Compounds like 4′-hydroxy-4-methoxychalcone () show increased hydrogen-bonding capacity, enhancing interactions with enzymes like ACE2 compared to the target’s methoxy-dominated structure .

Physicochemical Properties

- Thermal Stability : Chalcones with 3,4-dimethoxy substitutions () exhibit higher melting points (~160–180°C) compared to the target, likely due to increased crystallinity from symmetric substitution .

Biological Activity

(2E)-3-(3-chloro-4-methoxyphenyl)-1-(3-methoxyphenyl)prop-2-en-1-one, commonly referred to as a chalcone derivative, has garnered attention in recent years for its potential biological activities, particularly in the realm of cancer research. This article explores its biological activity, including anticancer effects, mechanisms of action, and relevant research findings.

- Molecular Formula : C16H14ClO3

- Molar Mass : 303.73 g/mol

- CAS Number : 861207-61-6

Biological Activity Overview

Chalcones are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The specific compound under consideration exhibits notable anticancer activity, particularly against various human cancer cell lines.

Anticancer Activity

Recent studies have highlighted the compound's effectiveness against several cancer types:

In Vitro Studies

- Breast Cancer : The compound demonstrated significant antiproliferative effects on MCF-7 breast cancer cells with an IC50 value of approximately 6.55–10.14 µM. Mechanistic studies revealed that it induces apoptosis by increasing the expression of Caspase 3 and Caspase 9, thereby promoting cell death through mitochondrial pathways .

- Colon Cancer : In HCT116 colon cancer cells, the compound exhibited an IC50 value of 4.64 µM, indicating strong inhibitory effects on cell proliferation .

- Liver Cancer : HepG2 liver cancer cells also showed sensitivity to this chalcone derivative, with reported IC50 values around 4.64 µM .

The anticancer activity of this compound is attributed to several mechanisms:

- Apoptosis Induction : The compound triggers apoptosis through the activation of caspases and disruption of mitochondrial membrane potential.

- Cell Cycle Arrest : It causes G2/M phase arrest in the cell cycle, preventing cancer cells from proliferating effectively.

- Tubulin Polymerization Inhibition : The compound interferes with microtubule dynamics by binding to the colchicine site on tubulin, which is crucial for mitotic spindle formation during cell division .

Study Highlights

A comprehensive review published in MDPI analyzed various chalcone derivatives and their anticancer properties over recent years. The findings indicated that compounds with electron-donating groups like methoxy significantly enhance biological activity against cancer cells .

| Study Reference | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Shukla et al., 2021 | MCF-7 | 6.55–10.14 | Apoptosis via caspase activation |

| MDPI Review | HCT116 | 4.64 | G2/M phase arrest |

| MDPI Review | HepG2 | 4.64 | Tubulin polymerization inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.